molecular formula C19H28BClN2O5 B13717778 tert-Butyl 3-((3-chloro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl)oxy)azetidine-1-carboxylate

tert-Butyl 3-((3-chloro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl)oxy)azetidine-1-carboxylate

Cat. No.: B13717778
M. Wt: 410.7 g/mol
InChI Key: ZAFWAZDVGZMFDB-UHFFFAOYSA-N
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Description

tert-Butyl 3-((3-chloro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl)oxy)azetidine-1-carboxylate is a complex organic compound that features a boronic ester group

Preparation Methods

The synthesis of tert-Butyl 3-((3-chloro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl)oxy)azetidine-1-carboxylate typically involves multiple steps. One common synthetic route includes the following steps:

    Formation of the pyridine derivative: The starting material, a pyridine derivative, undergoes chlorination to introduce a chlorine atom at the desired position.

    Introduction of the boronic ester group: The chlorinated pyridine derivative is then reacted with a boronic ester reagent, such as pinacolborane, under Suzuki-Miyaura coupling conditions.

    Formation of the azetidine ring: The intermediate product is then subjected to cyclization to form the azetidine ring.

    Introduction of the tert-butyl ester group: Finally, the compound is esterified with tert-butyl chloroformate to yield the final product.

Industrial production methods for this compound would likely involve optimization of these steps to maximize yield and purity while minimizing costs and environmental impact.

Chemical Reactions Analysis

tert-Butyl 3-((3-chloro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl)oxy)azetidine-1-carboxylate can undergo various chemical reactions, including:

    Substitution reactions: The chlorine atom in the pyridine ring can be substituted with other nucleophiles under appropriate conditions.

    Oxidation and reduction reactions: The boronic ester group can be oxidized to a boronic acid or reduced to a borane.

    Coupling reactions: The boronic ester group can participate in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds with various aryl or vinyl halides.

Common reagents used in these reactions include palladium catalysts, bases such as potassium carbonate, and solvents like tetrahydrofuran (THF) or dimethylformamide (DMF). Major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

tert-Butyl 3-((3-chloro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl)oxy)azetidine-1-carboxylate has several scientific research applications:

    Medicinal chemistry: This compound can be used as a building block for the synthesis of potential drug candidates, particularly those targeting specific enzymes or receptors.

    Materials science: The boronic ester group allows for the formation of boron-containing polymers and materials with unique properties.

    Chemical biology: The compound can be used in the development of probes for studying biological processes involving boron-containing molecules.

    Catalysis: The compound can serve as a ligand or catalyst in various organic transformations.

Comparison with Similar Compounds

Similar compounds to tert-Butyl 3-((3-chloro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl)oxy)azetidine-1-carboxylate include:

    tert-Butyl 3-((6-chloro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-3-yloxy)methyl)pyrrolidine-1-carboxylate: This compound features a pyrrolidine ring instead of an azetidine ring.

    tert-Butyl 4-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol-1-yl)piperidine-1-carboxylate: This compound contains a pyrazole ring and a piperidine ring.

    tert-Butyl 3-((4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol-1-yl)methyl)azetidine-1-carboxylate: This compound has a pyrazole ring instead of a pyridine ring.

Properties

Molecular Formula

C19H28BClN2O5

Molecular Weight

410.7 g/mol

IUPAC Name

tert-butyl 3-[3-chloro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl]oxyazetidine-1-carboxylate

InChI

InChI=1S/C19H28BClN2O5/c1-17(2,3)26-16(24)23-10-13(11-23)25-15-14(21)8-12(9-22-15)20-27-18(4,5)19(6,7)28-20/h8-9,13H,10-11H2,1-7H3

InChI Key

ZAFWAZDVGZMFDB-UHFFFAOYSA-N

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC(=C(N=C2)OC3CN(C3)C(=O)OC(C)(C)C)Cl

Origin of Product

United States

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